molecular formula C18H21NO5S B3551483 Ethyl 2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetate

Ethyl 2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B3551483
M. Wt: 363.4 g/mol
InChI Key: JMCLMHPWBPMSDQ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenoxyacetate moiety, which is further substituted with a sulfamoyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetate typically involves the esterification of 2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or ester moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxyacetates or esters.

Scientific Research Applications

Ethyl 2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenoxyacetate moiety may also participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Ethyl 2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-ethoxyphenoxy)acetate: Similar ester structure but with an ethoxy group instead of a sulfamoyl group.

    Ethyl 2-(3,5-dimethylphenyl)acetate: Lacks the sulfamoyl and phenoxy groups, making it less versatile in terms of chemical reactivity.

Properties

IUPAC Name

ethyl 2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-4-23-18(20)12-24-16-5-7-17(8-6-16)25(21,22)19-15-10-13(2)9-14(3)11-15/h5-11,19H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCLMHPWBPMSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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